Benzene, 1,4-bis(1-ethylpropyl)-2-nitro-
Description
Chemical Structure: The compound features a benzene ring substituted at the 1,4-positions with 1-ethylpropyl groups (-CH(CH₂CH₂CH₃)CH₂CH₂CH₃) and a nitro (-NO₂) group at the 2-position. Molecular Formula: Estimated as C₁₆H₂₅NO₂, derived by adding two 1-ethylpropyl groups (C₅H₁₁ each) and a nitro group to benzene. Molecular Weight: Approximately 264.38 g/mol (calculated from C₁₆H₂₅NO₂). Key Properties:
Properties
CAS No. |
851385-08-5 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
2-nitro-1,4-di(pentan-3-yl)benzene |
InChI |
InChI=1S/C16H25NO2/c1-5-12(6-2)14-9-10-15(13(7-3)8-4)16(11-14)17(18)19/h9-13H,5-8H2,1-4H3 |
InChI Key |
GKRHODSSGQBTLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=CC(=C(C=C1)C(CC)CC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(1-ethylpropyl)-2-nitro- typically involves the nitration of 1,4-bis(1-ethylpropyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2 position of the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1,4-bis(1-ethylpropyl)-2-nitro- can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of carboxylic acids or ketones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can influence the reactivity and orientation of further substitutions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or iron (Fe) with hydrochloric acid (HCl).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Benzene, 1,4-bis(1-ethylpropyl)-2-nitro- is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of Benzene, 1,4-bis(1-ethylpropyl)-2-nitro- largely depends on its chemical reactivity. The nitro group is electron-withdrawing, which affects the electron density of the benzene ring and influences its reactivity in electrophilic aromatic substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, through its nitro and alkyl groups, leading to potential biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Compound A : Benzene, 1,2-bis(1-ethylpropyl)- (CAS 265132-51-2)
- Structure : 1,2-substituted with 1-ethylpropyl groups; lacks nitro group.
- Molecular Formula : C₁₆H₂₆.
- Molecular Weight : 218.38 g/mol.
- Key Differences :
Compound B : Benzene,1,4-bis(1,1-dimethylethyl)-2-nitro- (CAS 3463-35-2)
- Structure : 1,4-substituted with tert-butyl (-C(CH₃)₃) groups and nitro at 2-position.
- Molecular Formula: C₁₄H₂₀NO₂.
- Molecular Weight : ~234 g/mol (estimated).
- Key Differences :
Halogenated and Electron-Withdrawing Group Analogs
Compound C : 1,4-Bis(trichloromethyl)benzene (CAS 68360)
Data Table: Comparative Properties
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